(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate
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Description
(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis
The research highlights the importance of stereoselective syntheses in creating molecules with specific chirality. For instance, the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates demonstrates the ability to precisely control molecular configuration, which is crucial in drug synthesis and development (Boev et al., 2015).
Enzyme-catalyzed Kinetic Resolution
The enzyme-catalyzed kinetic resolution of related compounds, such as tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, showcases the application of biocatalysis in achieving high enantioselectivity in synthetic organic chemistry. This method allows for the separation of enantiomers, which is vital for the production of enantiopure pharmaceuticals (Faigl et al., 2013).
Low-temperature Lipase-catalyzed Resolution
The resolution of aziridinemethanol derivatives at low temperatures using lipase illustrates the use of enzymatic methods under challenging conditions, highlighting the versatility of enzymes in organic synthesis. This approach provides access to synthetically useful stereoisomers with significant selectivity (Sakai et al., 2005).
Synthesis of Complex Molecules
The synthesis of complex molecules, such as ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate, from optically active intermediates demonstrates the compound's potential role in the synthesis of biologically active molecules. This process involves several synthetic steps, including displacement, acylation, and cyclization reactions (Lei, 2010).
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3/t12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAJYQMKDOKJIF-QWHCGFSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468341 |
Source
|
Record name | tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161183-22-8 |
Source
|
Record name | tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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